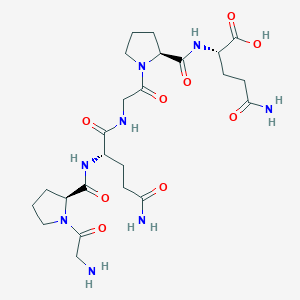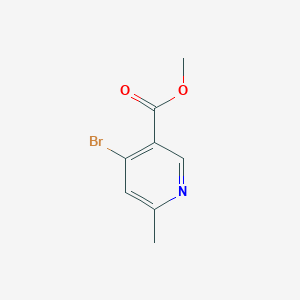
Methyl 4-bromo-6-methylnicotinate
Descripción general
Descripción
Methyl 4-bromo-6-methylnicotinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Methyl 4-bromo-6-methylnicotinate is involved in various chemical synthesis and modification processes. For instance, the reaction of nicotine with methyllithium and methyl radical produces 2-Methylnicotine, along with 4- and 6-methylnicotines, indicating a potential role in nicotine derivative synthesis (Secor, Chavdarian, & Seeman, 1981). Additionally, this compound is used in the synthesis of black fluorane dye (2-anilino-3-methyl-6-dibutylaminofluorane, ODB-2), crucial in manufacturing thermal papers. A continuous, homogeneous bromination technology in a modular microreaction system significantly improves the synthesis process, offering benefits like high selectivity and reduced byproducts (Xie, Wang, Deng, & Luo, 2020).
Agricultural and Pest Management
This compound has applications in agriculture, specifically in pest management. Methyl isonicotinate, a related compound, demonstrates effectiveness as a non-pheromone semiochemical in thrips pest management. It shows a strong behavioral response in trapping experiments and can be used in various strategies like mass trapping and lure and infect (Teulon et al., 2017).
Pharmaceutical Research
In pharmaceutical research, modifications and syntheses involving this compound derivatives are explored for potential therapeutic applications. For example, the synthesis of new C-4 heteroaromatic acromelic acid analogues from (-)-alpha-kainic acid, where bromination reactions play a crucial role, leads to compounds with significant binding to the kainate receptor, suggesting potential neurological applications (Baldwin, Fryer, & Pritchard, 2001).
Environmental and Safety Studies
Environmental and safety studies have explored compounds like this compound in contexts like volatilization from agricultural fields. For example, studies on methyl bromide, a related compound, focus on its volatilization rates and environmental impact, providing critical insights for developing safer and more sustainable agricultural practices (Majewski et al., 1995).
Safety and Hazards
The safety information for “Methyl 4-bromo-6-methylnicotinate” indicates that it has the GHS07 pictogram. The hazard statements include H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 . This suggests that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Mecanismo De Acción
Target of Action
Methyl 4-bromo-6-methylnicotinate, also known as METHYL 4-BROMO-6-METHYLPYRIDINE-3-CARBOXYLATE, is a chemical compound with the molecular formula C8H8BrNO2 It is structurally similar to methyl nicotinate, which is known to act as a rubefacient and is thought to involve peripheral vasodilation .
Mode of Action
Given its structural similarity to methyl nicotinate, it may also act as a peripheral vasodilator
Propiedades
IUPAC Name |
methyl 4-bromo-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSNBQBECMUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251354 | |
| Record name | Methyl 4-bromo-6-methyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-03-8 | |
| Record name | Methyl 4-bromo-6-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-6-methyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


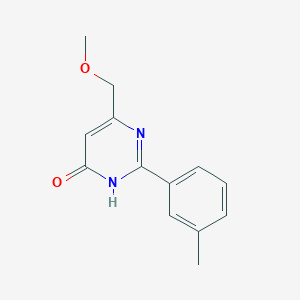







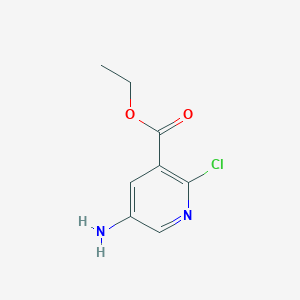
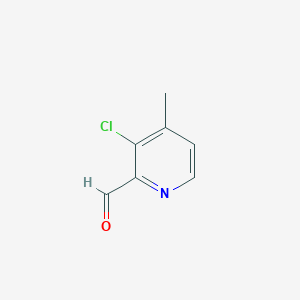

![2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B3030235.png)
